molecular formula C4H6ClN3 B126385 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole CAS No. 153851-72-0

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole

Cat. No. B126385
CAS RN: 153851-72-0
M. Wt: 131.56 g/mol
InChI Key: FRSUDGCEBGTNAB-UHFFFAOYSA-N
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Description

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Synthesis Analysis

A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Another study demonstrates the one-step thermochemical conversion of raw and pretreated biomass to highly-valuable platform chemicals .


Molecular Structure Analysis

The chloromethyl group is a functional group that has the chemical formula −CH2−Cl. The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

The addition of hydrochloric acid gas facilitates the formation of Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF). Acid gas reacts with biomass to form 5-CMF, which acts as a catalyst to increase the concentration of LGO in the resulting bio-oil .


Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Scientific Research Applications

Synthesis of Energetic Salts

Research by Wang, Gao, Ye, and Shreeve (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and high density, indicating potential applications in materials science (Wang, Gao, Ye, & Shreeve, 2007).

Alkylation Studies

Anders, Wermann, Wiedel, and Eynde (1997) conducted a study on the selective alkylation of 5-Amino-1-methyl-1H-1,2,4-triazole with 1-(1-Chloroalkyl)pyridinium chlorides. This study contributes to understanding chemical reactions involving triazole derivatives (Anders, Wermann, Wiedel, & Eynde, 1997).

Synthesis of Phosphonyl Triazoles

Harizi, Saïd, Mighri, and Zantour (2002) reported the efficient synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, using a process that involves 1-(chloromethyl)-1H-1,2,4-triazole. These compounds have potential implications in pharmaceutical and agricultural chemistry (Harizi, Saïd, Mighri, & Zantour, 2002).

Acylation Studies

Winkler and Kristinsson (1983) investigated the acylation of 5-Amino-1 H-1,2,4-triazoles, including derivatives of 1-(chloromethyl)-1H-1,2,4-triazole. Their study provides insights into the chemical behavior of these compounds under different conditions (Winkler & Kristinsson, 1983).

Intermediate for Pesticides

Ying (2004) described the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides. This research underscores the significance of this compound in agricultural applications (Ying, 2004).

Macrocyclic Polyether Ligands

Bradshaw, Nielsen, Tse, Arena, Wilson, Dalley, Lamb, Christensen, and Izatt (1986) focused on creating macrocyclic polyether ligands containing a triazole subcyclic unit. Their findings could have implications in the field of coordination chemistry (Bradshaw et al., 1986).

Mechanism of Action

Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Levoglucosenone (LGO) and 5-chloromethyl furfural (5-CMF) are two bio-based platform chemicals with applications in medicines, green solvents, fuels, and the polymer industry . The findings suggest that 350 °C is the optimal temperature for producing LGO and 400 °C is optimal for producing CMF from delignified biomass .

properties

IUPAC Name

5-(chloromethyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-4(2-5)6-3-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSUDGCEBGTNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439510
Record name 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole

CAS RN

153851-72-0
Record name 5-(CHLOROMETHYL)-1-METHYL-1H-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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